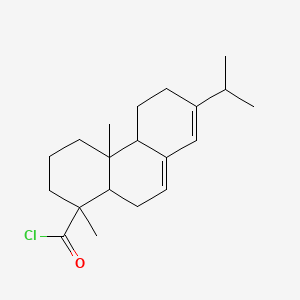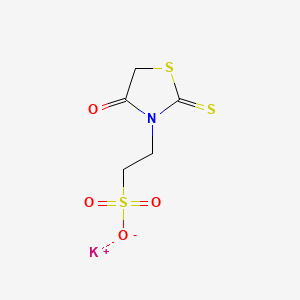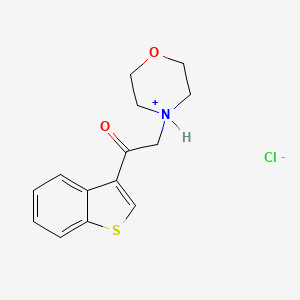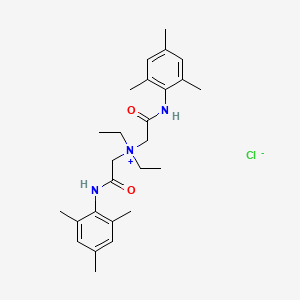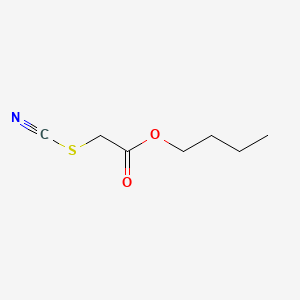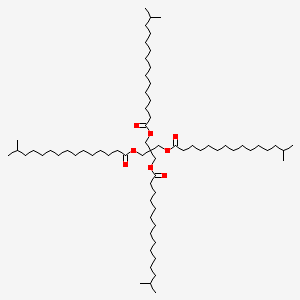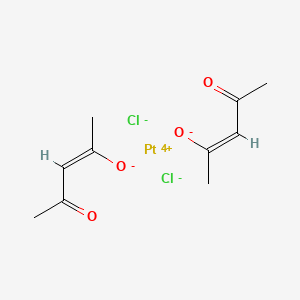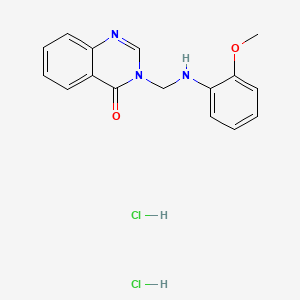![molecular formula C61H54CrN11O10 B13769563 Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate CAS No. 73297-20-8](/img/structure/B13769563.png)
Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate is a complex organometallic compound. This compound is notable for its intricate structure, which includes multiple aromatic rings and various functional groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of this compound involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve:
Formation of the xanthene derivative: This step involves the reaction of 9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene with ethylazanium.
Diazotization and coupling reactions: The formation of the azo compounds involves diazotization of aromatic amines followed by coupling with phenolic compounds.
Complexation with chromium(3+): The final step involves the coordination of the synthesized ligands with chromium(3+) ions under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and advanced purification techniques.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can convert the compound to lower oxidation states or alter the functional groups attached to the aromatic rings.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states of chromium.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, including dyes and pigments, due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets through coordination chemistry. The chromium(3+) ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include electron transfer processes and coordination with biological molecules, which can lead to various biological effects.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, this compound is unique due to its complex structure and the presence of multiple functional groups. Similar compounds include:
Chromium(3+);[9-(2-carboxyphenyl)-6-(methylamino)-2,7-dimethylxanthen-3-ylidene]-methylazanium: This compound has a similar xanthene core but different substituents.
Chromium(3+);[9-(2-hydroxyphenyl)-6-(propylamino)-2,7-dimethylxanthen-3-ylidene]-propylazanium: This compound also has a xanthene core with different functional groups.
The uniqueness of the compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
73297-20-8 |
|---|---|
Formule moléculaire |
C61H54CrN11O10 |
Poids moléculaire |
1153.1 g/mol |
Nom IUPAC |
chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C28H30N2O3.C17H14N4O3.C16H13N5O4.Cr/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h9-16,29H,6-8H2,1-5H3;2-10,22H,1H3,(H,23,24);2-9,22-23H,1H3;/q;;;+3/p-3 |
Clé InChI |
WLPWLVTWQVZOHF-UHFFFAOYSA-K |
SMILES canonique |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


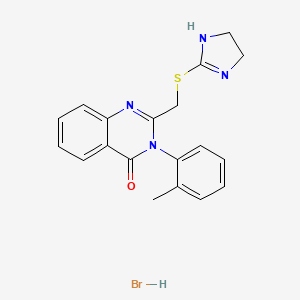
![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)

